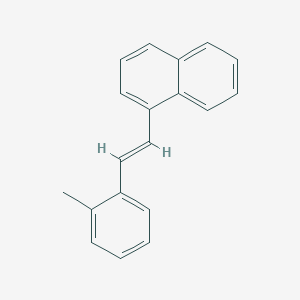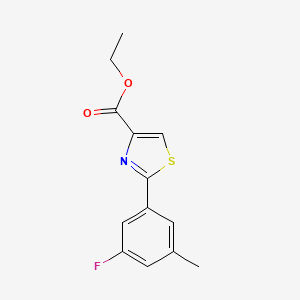
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, a fluorinated phenyl group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the fluorinated phenyl group reacts with a halogenated thiazole.
Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid.
Reduction: 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorinated phenyl group can enhance the compound’s binding affinity to its molecular targets, while the thiazole ring can contribute to its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid: The carboxylic acid derivative.
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-methanol: The alcohol derivative.
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxamide: The amide derivative.
Uniqueness
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity. The combination of the fluorinated phenyl group and the thiazole ring also contributes to its distinct chemical properties, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C13H12FNO2S |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
ethyl 2-(3-fluoro-5-methylphenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-7-18-12(15-11)9-4-8(2)5-10(14)6-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
RKXJNJJOYUZCSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


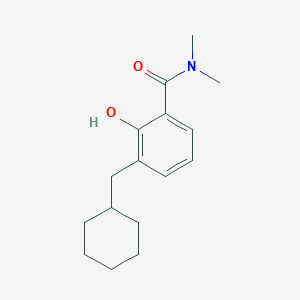
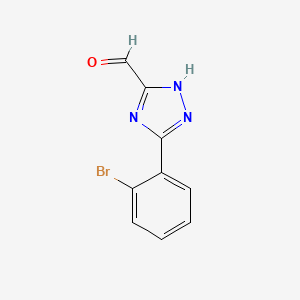
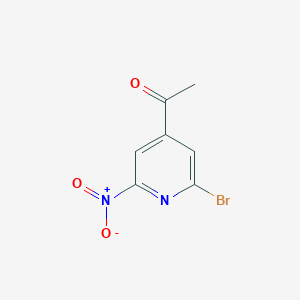

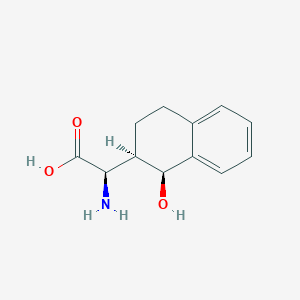

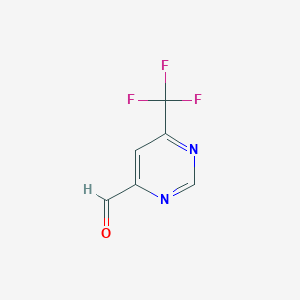
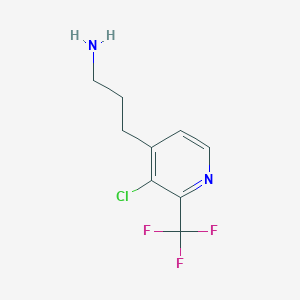
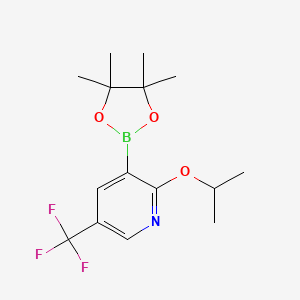
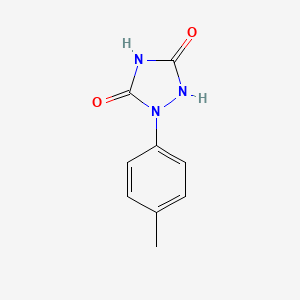
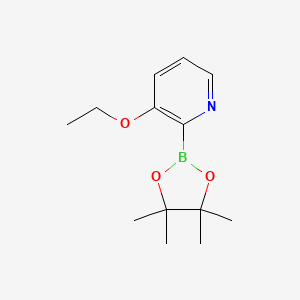
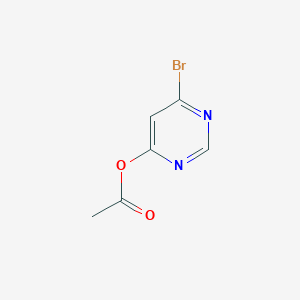
![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride](/img/structure/B14853761.png)
